

Techniques for synthesizing "Anticancer agent 46" derivatives

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Compound of Interest

Compound Name: Anticancer agent 46

Cat. No.: B12414067

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Application Notes

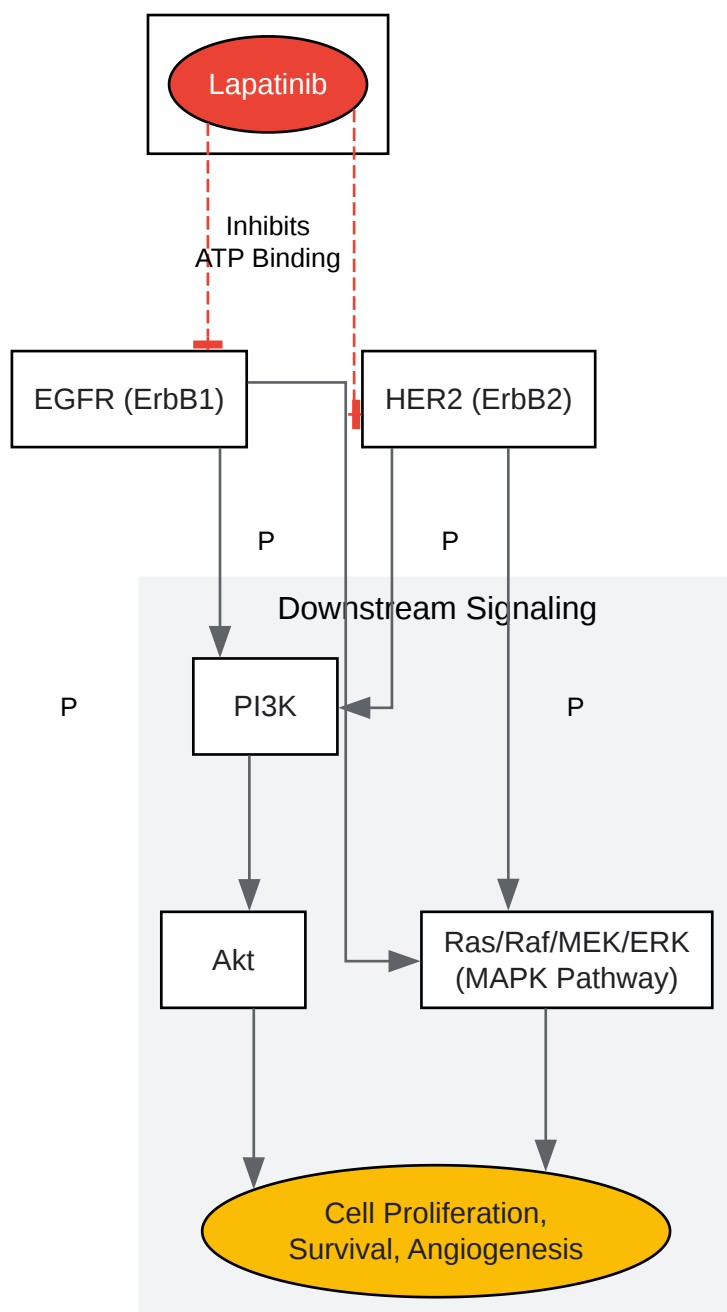
Introduction to Lapatinib

Lapatinib is a powerful, orally active small-molecule drug used in the treatment of solid tumors, most notably HER2-positive breast cancer.^[1] It functions as a reversible dual tyrosine kinase inhibitor, targeting both the Epidermal Growth Factor Receptor (EGFR or HER1/ErbB1) and the Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).^{[1][2][3]} By binding to the intracellular ATP-binding site of these receptors, Lapatinib prevents their autophosphorylation and subsequent activation of downstream signaling pathways.^[3] This action effectively halts cell proliferation and promotes apoptosis in cancer cells that overexpress these receptors. Unlike monoclonal antibodies such as Trastuzumab, which target the extracellular domain of HER2, Lapatinib's intracellular mechanism allows it to be effective in some cases of Trastuzumab resistance.

The core chemical structure of Lapatinib is a 4-anilinoquinazoline scaffold, which is a common feature in many kinase inhibitors. The development of Lapatinib derivatives is a key area of research aimed at enhancing potency, improving pharmacokinetic profiles, increasing selectivity, and overcoming acquired resistance. These modifications often involve altering the substituents on the quinazoline ring or the aniline group.

Mechanism of Action: EGFR/HER2 Signaling Inhibition

EGFR and HER2 are members of the ErbB family of receptor tyrosine kinases. Their activation, typically through ligand binding and receptor dimerization, triggers a cascade of intracellular signals crucial for cell growth, survival, and differentiation. In many cancers, these receptors are overexpressed or mutated, leading to uncontrolled signaling. Lapatinib competitively inhibits the ATP-binding site within the intracellular kinase domain of both EGFR and HER2. This inhibition blocks key downstream signaling pathways, including the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway, both of which are central to cancer cell proliferation and survival.



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